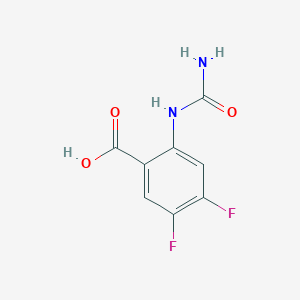![molecular formula C14H18N2O B2371416 7,7-二甲基-1H,2H,3H,4H,6H,7H,11bH-哌嗪并[2,1-a]异喹啉-4-酮 CAS No. 1082922-39-1](/img/structure/B2371416.png)
7,7-二甲基-1H,2H,3H,4H,6H,7H,11bH-哌嗪并[2,1-a]异喹啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one is a complex organic molecule that has been gaining popularity in scientific research in recent years
科学研究应用
7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one involves multiple steps, starting from readily available precursors. The exact synthetic route and reaction conditions can vary, but typically involve the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of a suitable precursor to form the isoquinoline core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce a wide range of functional groups.
作用机制
The mechanism of action of 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application, but may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.
Receptor Binding: It may bind to specific receptors, triggering a biological response.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cell function.
相似化合物的比较
7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one: This compound has a similar structure but different functional groups.
7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione: Another compound with a similar core structure but different substituents.
属性
IUPAC Name |
7,7-dimethyl-2,3,6,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2)9-16-12(7-15-8-13(16)17)10-5-3-4-6-11(10)14/h3-6,12,15H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHUPZSTRKOOFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(CNCC2=O)C3=CC=CC=C31)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
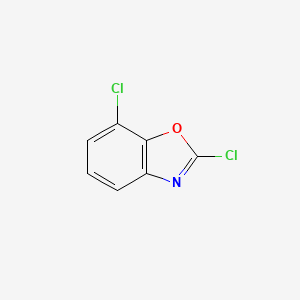
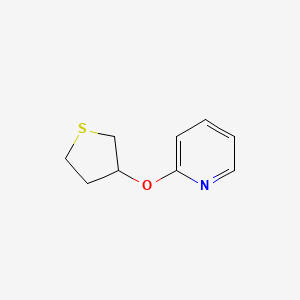
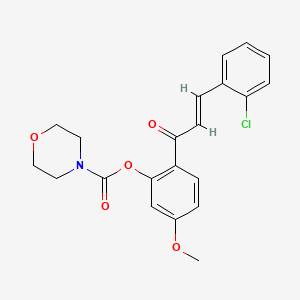
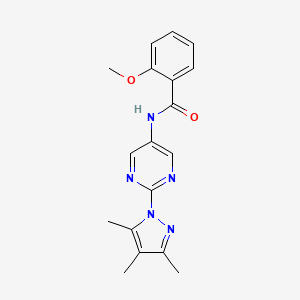
![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2371341.png)
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2371342.png)
![Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2371343.png)
![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)
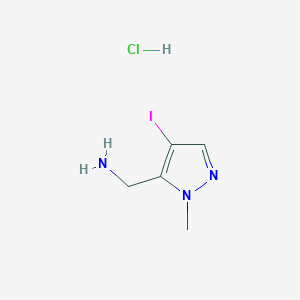
![3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)
![N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2371354.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-ethoxyacetamide](/img/structure/B2371355.png)
